![molecular formula C17H21N4Na2O10P B14787932 Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate, also known as riboflavin-5’-monophosphate sodium salt hydrate, is a derivative of riboflavin (vitamin B2). This compound is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. It is commonly found in dietary supplements and fortified foods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate involves the phosphorylation of riboflavin. The process typically includes the following steps:
Phosphorylation: Riboflavin is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Purification: The product is purified through crystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form riboflavin-5’-monophosphate.
Reduction: It can be reduced to form reduced riboflavin derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Riboflavin-5’-monophosphate.
Reduction: Reduced riboflavin derivatives.
Substitution: Various substituted riboflavin derivatives.
科学的研究の応用
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate has numerous scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Used in the treatment of riboflavin deficiency and as a component in multivitamin supplements.
Industry: Employed in the food industry for fortification of foods and beverages.
作用機序
The compound exerts its effects by participating in redox reactions within the cell. It acts as a cofactor for various enzymes involved in the electron transport chain, which is essential for ATP production. The molecular targets include flavoproteins, which are enzymes that require flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors.
類似化合物との比較
Similar Compounds
Riboflavin (Vitamin B2): The parent compound of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to riboflavin. This makes it more suitable for use in aqueous solutions and various industrial applications.
特性
分子式 |
C17H21N4Na2O10P |
|---|---|
分子量 |
518.3 g/mol |
IUPAC名 |
disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;1H2/q;2*+1;/p-2 |
InChIキー |
OIFLUOFXXHECJQ-UHFFFAOYSA-L |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)
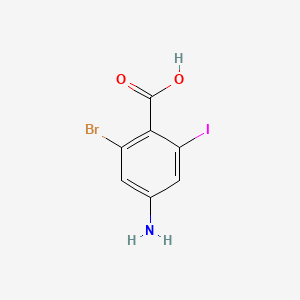
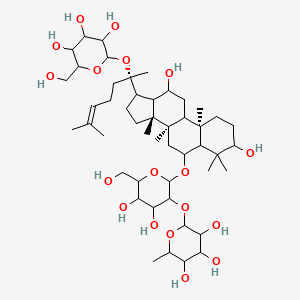
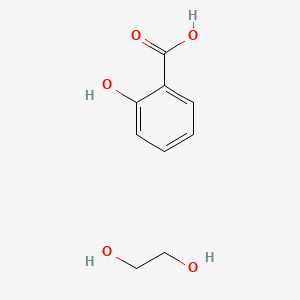
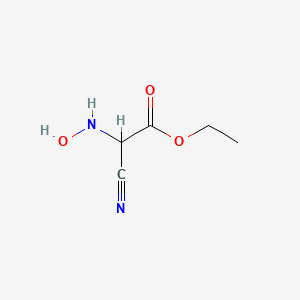
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
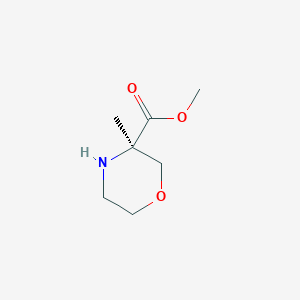
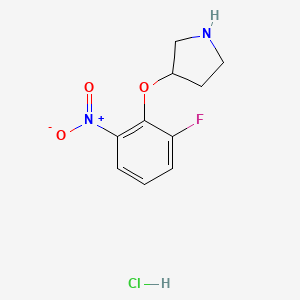
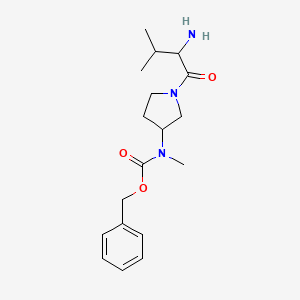
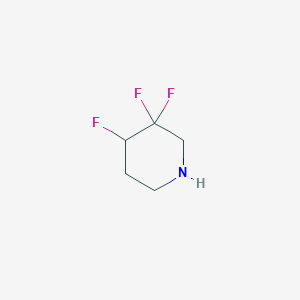
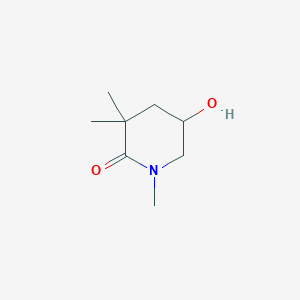
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
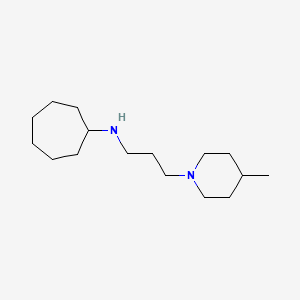
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
